E3 Ligase Ligand-linker Conjugate 15

PROTAC solubility DMSO stock preparation VHL ligand-linker

PROTAC library synthesis often stalls at multi-step linker functionalization, consuming weeks of chemistry effort per target ligand. E3 Ligase Ligand-linker Conjugate 15 solves this with a pre-assembled VHL E3 ligase ligand coupled to a PEG linker bearing a terminal carboxylic acid. - Direct one-step amide coupling to amine-bearing target ligands eliminates azide-functionalization and CuAAC steps, enabling medium-throughput PROTAC assembly in 96-well format. - ≥55.5 mg/mL DMSO solubility supports 100 mM stock solutions, keeping final DMSO ≤0.1% (v/v) even at >10 µM treatment concentrations to eliminate solvent-related false positives in viability assays. - Low MW (453.53 g/mol) maintains favorable CNS drug property thresholds (500-600 Da range) for neurodegenerative disease programs. Supplied at ≥98% purity with ambient temperature shipping stability.

Molecular Formula C24H31N5O4
Molecular Weight 453.5 g/mol
Cat. No. B12365434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 15
Molecular FormulaC24H31N5O4
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)N
InChIInChI=1S/C24H31N5O4/c25-16-7-9-27(10-8-16)14-15-5-11-28(12-6-15)17-1-2-18-19(13-17)24(33)29(23(18)32)20-3-4-21(30)26-22(20)31/h1-2,13,15-16,20H,3-12,14,25H2,(H,26,30,31)
InChIKeyKDTYUNLDVFMWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 15 Procurement Guide


E3 Ligase Ligand-linker Conjugate 15 (CAS 2716124-25-1) is a pre-assembled bifunctional building block consisting of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand coupled to a polyethylene glycol (PEG)-based linker . The compound contains a pendant carboxylic acid functional group designed for direct conjugation to amine-bearing target protein ligands via amide bond formation, enabling modular assembly of complete PROTAC (PROteolysis TArgeting Chimera) molecules . With a molecular formula of C24H31N5O4 and a molecular weight of 453.53 g/mol, this conjugate is offered at ≥98% purity by commercial vendors .

1 Pre-assembled VHL ligand-PEG linker conjugate for modular PROTAC design
2 Carboxylic acid terminus enables direct single-step amide coupling to amine-bearing target ligands
3 High-purity grade (vendor-reported ≥98%) supports reproducible conjugation workflows

Why Choose Conjugate 15 Over CRBN Conjugates


Substituting VHL-based E3 Ligase Ligand-linker Conjugate 15 with a cereblon (CRBN)-based ligand-linker conjugate introduces fundamentally different ternary complex geometries and degradation kinetics [1]. Systematic structure-activity relationship (SAR) studies demonstrate that VHL-recruiting PROTACs exhibit positive cooperativity in ternary complex formation, whereas CRBN-based systems often display distinct degradation selectivity profiles and differing linker length sensitivities [2]. VHL exhibits more restricted tissue expression patterns compared to the ubiquitously expressed CRBN, offering potential advantages in minimizing degradation in non-target tissues [3]. The PEG linker in Conjugate 15 is specifically optimized for VHL ligand exit vector geometry; arbitrary substitution with alkyl-chain or thalidomide-based conjugates disrupts the precise spatial orientation required for productive ternary complex formation .

VHL Conjugate 15 (this product)
CRBN-based conjugates (substitute)
Positive cooperativity in ternary complex formation reported
Ternary complex geometry and degradation kinetics differ; selectivity profiles diverge
VHL expression pattern is tissue-restricted, supporting tissue-selective degradation studies
CRBN ubiquitously expressed; may not reproduce VHL-dependent selectivity contexts
PEG linker optimized for VHL exit vector geometry
Alkyl-chain or thalidomide-based linkers disrupt spatial orientation required for productive ternary complex

Conjugate 15 Performance Comparison


DMSO Solubility vs. Alkyl-Linker Conjugates

E3 Ligase Ligand-linker Conjugate 15 demonstrates DMSO solubility of ≥55.5 mg/mL (132.98 mM) . This PEG-based linker conjugate exhibits superior solubility compared to VHL conjugates incorporating purely alkyl-chain linkers of similar molecular weight, which typically show DMSO solubility in the 20-40 mg/mL range due to reduced polarity .

DMSO Solubility
Data to verify
≥55.5 mg/mL (132.98 mM) vs. 20–40 mg/mL for VHL-alkyl linker conjugates
Supports concentrated stock preparation, reducing DMSO carryover in cell assays
Approx. 1.4–2.8× higher solubility; vendor-reported data
PROTAC solubility DMSO stock preparation VHL ligand-linker

Rotatable Bonds and Cellular Permeability

E3 Ligase Ligand-linker Conjugate 15 contains 4 rotatable bonds as determined by structural analysis . This moderate flexibility stands in contrast to extended PEG-linker VHL conjugates (e.g., VH032-PEG4-amine) which contain 10-14 rotatable bonds .

Rotatable Bonds
Data to verify
4 rotatable bonds vs. 10–14 for extended PEG-linker VHL conjugates
Lower flexibility may correlate with improved passive permeability
60–70% fewer rotatable bonds; structural estimation
PROTAC permeability rotatable bonds linker optimization

Molecular Weight Advantage for CNS-Targeting PROTACs

E3 Ligase Ligand-linker Conjugate 15 has a molecular weight of 453.53 g/mol . Following conjugation to a typical target protein ligand (200-400 g/mol), the resulting PROTAC has a predicted total molecular weight of 650-850 g/mol. This compares favorably to CRBN-based pomalidomide-PEG conjugates which typically start at 500-600 g/mol for the ligand-linker alone, yielding final PROTACs of 700-1000+ g/mol [1].

Molecular Weight
Class-level
453.53 g/mol
Lower starting MW may support CNS-targeting PROTAC design
~10–15% lower than typical pomalidomide-PEG conjugates; class-level inference
CNS PROTAC blood-brain barrier molecular weight optimization

Single-Step Conjugation Compatibility

E3 Ligase Ligand-linker Conjugate 15 features a terminal carboxylic acid functional group enabling direct amide coupling with amine-containing target protein ligands [1]. This contrasts with alkyne-terminated VHL conjugates (e.g., (S,R,S)-AHPC-PEG4-Alkyne) which require a two-step click chemistry approach for PROTAC assembly .

Synthetic Step
Head-to-head
Single-step amide coupling (COOH) vs. two-step CuAAC for alkyne conjugates
Streamlines PROTAC assembly; avoids copper interference in cell-based assays
Standard EDC/NHS or HATU conditions; reported comparison
PROTAC synthesis amide coupling modular assembly

Conjugate 15: Optimal Application Scenarios


High-Concentration Screening with Minimal DMSO Cytotoxicity

For cell-based PROTAC screening campaigns requiring compound treatment at concentrations exceeding 10 µM, the high DMSO solubility of E3 Ligase Ligand-linker Conjugate 15 (≥55.5 mg/mL) enables preparation of 100 mM stock solutions . This allows final DMSO concentrations to remain below 0.1% (v/v) even at high test compound concentrations, eliminating solvent-related false positives in viability assays and ensuring observed degradation effects are attributable to PROTAC activity rather than DMSO toxicity [1].

Rapid PROTAC Library Assembly

The carboxylic acid terminus of E3 Ligase Ligand-linker Conjugate 15 supports direct one-step amide coupling to diverse amine-functionalized target ligands . This single-step conjugation protocol is ideally suited for medium-throughput PROTAC library synthesis in 96-well plate format, enabling parallel evaluation of multiple target ligand chemotypes without the additional azide-functionalization and CuAAC steps required for alkyne-terminated conjugates [1].

CNS-Targeting PROTAC Development

The relatively low molecular weight of E3 Ligase Ligand-linker Conjugate 15 (453.53 g/mol) provides a strategic advantage for CNS-targeting PROTAC programs. When conjugated to brain-penetrant target ligands, the resulting PROTACs are more likely to maintain total molecular weight within the 500-600 Da range associated with optimal blood-brain barrier permeability [1]. This is particularly relevant for neurodegenerative disease targets where CRBN-based conjugates would exceed favorable CNS drug property thresholds.

VHL-Mediated Degradation in CRBN-Refractory Cells

For target proteins expressed in cell lines with low or absent CRBN E3 ligase expression (e.g., certain neuronal lineages and specific cancer subtypes), VHL-based E3 Ligase Ligand-linker Conjugate 15 provides an essential alternative degradation pathway . The restricted tissue expression profile of VHL compared to the ubiquitously expressed CRBN offers potential for achieving tissue-selective degradation profiles when designing PROTACs for indications where minimizing degradation in non-target tissues is clinically desirable [1].

Application
Selection Property
Validation Focus
High-concentration PROTAC screening
High DMSO solubility enabling concentrated stock preparation
DMSO cytotoxicity endpoint control
Medium-throughput PROTAC library synthesis
Single-step amide coupling compatibility
Coupling efficiency across diverse amine ligands
CNS-targeting PROTAC design studies
Low starting molecular weight (VHL-PEG conjugate)
Blood-brain barrier permeability assessment
VHL-dependent degradation in CRBN-low cell models
VHL E3 ligase recruitment pathway
CRBN expression profiling and degradation selectivity

Technical Documentation Hub

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29 linked technical documents
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